molecular formula C10H10N2O2 B1526203 (3-(4-Aminophenyl)isoxazol-5-yl)methanol CAS No. 885273-66-5

(3-(4-Aminophenyl)isoxazol-5-yl)methanol

Cat. No. B1526203
M. Wt: 190.2 g/mol
InChI Key: VNXXPOJYMSSBIO-UHFFFAOYSA-N
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Description

“(3-(4-Aminophenyl)isoxazol-5-yl)methanol” is a chemical compound with the molecular formula C10H10N2O2 . It is used as an intermediate in pharmaceutical research and development .


Molecular Structure Analysis

The molecular structure of “(3-(4-Aminophenyl)isoxazol-5-yl)methanol” is represented by the formula C10H10N2O2 . The molecular weight of this compound is 190.20 .


Physical And Chemical Properties Analysis

“(3-(4-Aminophenyl)isoxazol-5-yl)methanol” has a molecular weight of 190.20 . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point were not available in the search results .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives, have been explored for their spectral properties and theoretical vibrational spectra. These studies provide insights into the structural optimization and the effects of electron-withdrawing groups on molecular stability and reactivity (Shahana & Yardily, 2020).

Catalysis and Chemical Reactions

  • Research has also focused on the use of methanol in catalytic processes, including N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting methanol's role as a versatile reagent in organic synthesis (Sarki et al., 2021).

Lipid Dynamics and Biomembrane Studies

  • Methanol's impact on lipid dynamics was investigated, revealing its ability to accelerate DMPC flip-flop and transfer, which has implications for studying transmembrane proteins and peptides in biological membranes (Nguyen et al., 2019).

Sensing and Analytical Applications

  • The development of fiber-optic fluorosensing techniques for detecting lower alcohols like methanol demonstrates the potential for innovative approaches to analytical chemistry, enhancing the detection capabilities for various analytes (Orellana et al., 1995).

Cycloaddition Reactions and Ligand Synthesis

  • Research on the synthesis of tris(triazolyl)methanol-Cu(I) structures for catalyzing Huisgen 1,3-dipolar cycloadditions showcases the exploration of new catalysts and their applications in creating complex molecular architectures (Ozcubukcu et al., 2009).

properties

IUPAC Name

[3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXXPOJYMSSBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717022
Record name [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Aminophenyl)isoxazol-5-yl)methanol

CAS RN

885273-66-5
Record name [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[3-(4-nitro-phenyl)-isoxazol-5-yl]-methanol (300 mg, 1.58 mmol) was placed in a 250-ml Parr reactor flask, to which were added 50 ml of ethanol and 10 wt % Pd/C. The mixture was reacted under 40 psi of hydrogen in the Parr reactor for about 1 hour. The completion of the reaction was confirmed by TLC, and then a filtrate by means of a celite placed was distilled under reduced pressure to obtain a yellow solid compound. This was recrystallized from ethyl acetate/hexane (1:2) to obtain [3-(4-amino-phenyl)-isoxazol-5-yl]-methanol in a yellow solid state.
Quantity
300 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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